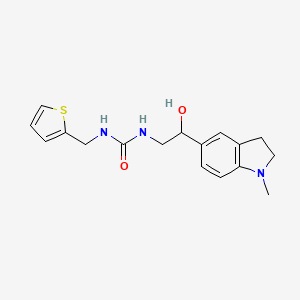
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O2S, featuring a complex structure that includes an indoline moiety, a thiophene ring, and a urea functional group. The presence of the hydroxy group enhances its solubility and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing indoline and thiophene structures exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown efficacy against resistant bacterial strains such as Klebsiella pneumoniae, which is known for its clinical relevance due to antibiotic resistance .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Indoline and thiophene moieties | Antimicrobial, potential anticancer |
| 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene | Bromine substitution enhances reactivity | Antibacterial against resistant strains |
| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methoxybenzamide | Aromatic and heterocyclic components | Potential anticancer activity |
The mechanism by which this compound exerts its biological effects may involve interaction with specific proteins or enzymes associated with bacterial resistance mechanisms. In silico studies utilizing molecular docking have suggested promising binding affinities with target proteins involved in antibiotic resistance .
Case Studies
A notable study explored the synthesis and biological evaluation of various indoline derivatives, including those related to this compound. The results demonstrated that certain modifications to the indoline structure could enhance antimicrobial potency while reducing cytotoxicity in human cell lines .
Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that compounds with similar structural characteristics exhibited significant antiproliferative activity, suggesting potential applications in cancer therapy .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The process begins with the preparation of 1-methylindole.
- Alkylation : The indole is alkylated using appropriate reagents to introduce the ethyl group.
- Hydroxylation : Hydroxylation occurs to introduce the hydroxy group at the desired position.
- Urea Formation : Finally, the hydroxylated intermediate reacts with an isocyanate to form the urea derivative.
Each step requires careful control over reaction conditions such as temperature and solvent choice to optimize yield and purity .
Propriétés
IUPAC Name |
1-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-20-7-6-12-9-13(4-5-15(12)20)16(21)11-19-17(22)18-10-14-3-2-8-23-14/h2-5,8-9,16,21H,6-7,10-11H2,1H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKRVVWRKRTKFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














